![molecular formula C11H6F3N5O2 B1418283 3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1105195-38-7](/img/structure/B1418283.png)

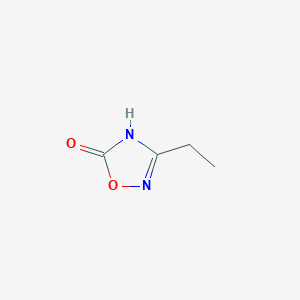

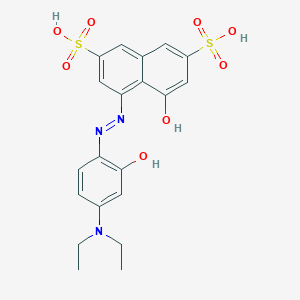

3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Overview

Description

This compound belongs to a new family of compounds named [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been reported to inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells .

Molecular Structure Analysis

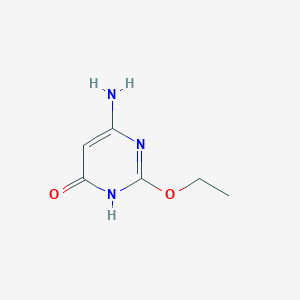

The molecular formula of the compound is C11H6F3N5O2 . The compound forms a covalent bond with Cys797 in a distinct “DFG-in-C-helix-out” inactive EGFR conformation .Physical And Chemical Properties Analysis

The compound has a molecular weight of 297.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 2 . The topological polar surface area of the compound is 81.4 Ų .Scientific Research Applications

Synthesis and Structural Analysis

Solution-Phase Parallel Synthesis : A study by Sun, Chen, and Yang (2011) detailed a solution-phase parallel synthesis method for 5-Substituted 7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones, showcasing the efficient synthesis of these compounds, which could include 3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (Sun, Chen, & Yang, 2011).

Crystal Structure Determination : Zhao Jun (2005) synthesized a related compound, 3-benzyl-5-cyclohexylamino-6-phenyl-3,6-dihydro-1,2,3-triazolo[4,5-d]pyrimidin-7-one, and analyzed its crystal structure using X-ray diffraction, providing insights into the molecular conformation and arrangement in the solid state (Zhao Jun, 2005).

Chemical Transformations and Reactions

Regioselective Alkylation : Research by Islam, Ashida, and Nagamatsu (2008) explored the regioselective alkylation of similar compounds, which provides a foundation for understanding how 3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one might react under various chemical conditions (Islam, Ashida, & Nagamatsu, 2008).

Microwave Assisted Synthesis : Divate and Dhongade-Desai (2014) demonstrated an efficient microwave-assisted synthesis method for triazolopyrimidine derivatives, which could be applicable to the synthesis of 3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (Divate & Dhongade-Desai, 2014).

Potential Biological Activities

Antiviral and Antitumor Activities : Islam, Ashida, and Nagamatsu's study also highlighted the potential of triazolopyrimidines for moderate antiviral and antitumor activities, suggesting possible research directions for the biological applications of 3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (Islam, Ashida, & Nagamatsu, 2008).

Antimicrobial Activity : Abu-Hashem and Gouda (2017) investigated the antimicrobial activity of novel quinoline, chromene, pyrazole derivatives bearing triazolopyrimidine moiety. Their findings could provide insights into the antimicrobial potential of 3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (Abu-Hashem & Gouda, 2017).

properties

IUPAC Name |

3-[4-(trifluoromethoxy)phenyl]-6H-triazolo[4,5-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3N5O2/c12-11(13,14)21-7-3-1-6(2-4-7)19-9-8(17-18-19)10(20)16-5-15-9/h1-5H,(H,15,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXYNQRIZZPMNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C3=C(C(=O)NC=N3)N=N2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol](/img/structure/B1418202.png)

![2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B1418207.png)

![2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418212.png)

![3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418220.png)